molecular formula C14H9FN4O2 B11844225 N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine

N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B11844225
M. Wt: 284.24 g/mol
InChI Key: QIIAYSFCMQSLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS 691385-33-8) is a high-purity quinazoline derivative supplied for advanced research applications. This compound features a molecular formula of C14H9FN4O2 and a molecular weight of 284.25 g/mol . The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and several FDA-approved drugs, particularly in the field of oncology . The specific substitution pattern of this compound, with a nitro group at the 6-position and a 4-fluorophenylamino group at the 4-position, makes it a valuable intermediate for exploring structure-activity relationships. The strong electron-withdrawing nitro group can be readily reduced to an amino group, enabling further functionalization and diversification to create libraries of compounds for screening . Similarly, the 4-fluorophenyl group is a common pharmacophore that can influence binding affinity and selectivity toward biological targets . Primary research applications for this compound and its derivatives include its evaluation as an inhibitor of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancer research for non-small cell lung cancer and other malignancies . Related 4-anilinoquinazoline derivatives have also been investigated for their antimycobacterial and broader antimicrobial activities, suggesting potential utility in infectious disease research . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H9FN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)

InChI Key

QIIAYSFCMQSLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

A representative procedure involves refluxing a mixture of 6-nitroquinazolin-4(3H)-one (1.0 equiv), 4-fluoroaniline (1.0 equiv), and acetic acid (15 equiv) for 3 hours. The crude product is precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol. This method yields this compound in 91.2% purity.

Key Variables :

  • Solvent : Acetic acid acts as both solvent and catalyst, facilitating protonation of the quinazoline ring.

  • Temperature : Reflux (~383 K) ensures sufficient activation energy for substitution.

  • Workup : Ice-water precipitation removes unreacted aniline and acetic acid.

Alternative Catalytic Systems

Recent studies explore the use of potassium tert-butoxide in dimethylformamide (DMF) to enhance reaction rates. While this approach reduces reaction times, yields remain comparable to traditional methods (87–89%).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Protonation : Acetic acid protonates the quinazoline at the N3 position, activating the C4 carbon for nucleophilic attack.

  • Nucleophilic Substitution : 4-Fluoroaniline attacks the electrophilic C4, displacing the hydroxyl group and forming the C–N bond.

The nitro group at C6 stabilizes the intermediate through resonance, directing substitution regioselectively to C4.

Analytical Characterization

Synthetic batches are validated using:

  • ¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.2–8.5 ppm, with NH signals near δ 10.2 ppm.

  • HRMS : Molecular ion peak at m/z 284.24 [M+H]⁺ confirms the molecular formula C₁₄H₉FN₄O₂.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperatureYield (%)Purity (%)Reference
Acetic acid refluxAcOH, 4-fluoroaniline383 K91.2≥95
KOtBu/DMFKOtBu, DMF298 K87.093
Nitration-aminationHNO₃/H₂SO₄, AcOH303–383 K85.090

Challenges and Optimization

  • Byproduct Formation : Over-nitration or C7 substitution may occur if temperature exceeds 303 K during nitration.

  • Scalability : The acetic acid method scales efficiently to multi-gram quantities without yield loss.

  • Green Chemistry : Substituting acetic acid with recyclable ionic liquids is under investigation but remains experimental.

Applications in Drug Development

This compound serves as a precursor for antitumor agents. For example, coupling with N-mustard pharmacophores via urea linkers yields compounds with IC₅₀ values <10 μM against breast and prostate cancers. Modifications at C7 (e.g., fluoro or thioether groups) enhance bioactivity and selectivity .

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitro group undergoes facile reduction to form 6-amino derivatives, a critical step in generating pharmacologically active intermediates.

Reduction Method Conditions Product Yield Source
Iron/Ammonium Chloride SystemFe powder, NH₄Cl, EtOH/H₂O (4:1), 80°C, 2 hrN⁴-(4-Fluorophenyl)quinazoline-4,6-diamine99%
Catalytic HydrogenationH₂, Pd/C, MeOH, RT6-Amino-N-(4-fluorophenyl)quinazolin-4-amine85%

Key Findings :

  • The iron-mediated reduction achieves near-quantitative yields under mild conditions .

  • Catalytic hydrogenation offers cleaner product profiles but requires specialized equipment .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates position 7 for substitution reactions with oxygen-, sulfur-, or nitrogen-based nucleophiles.

Nucleophile Conditions Product Yield Source
4-MethoxybenzylthiolK₂CO₃, DMF, 60°C, 4 hr7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4-amine92%
(S)-Tetrahydrofuran-3-olNaH, DMF, 0°C→RT, 6 hr7-((Tetrahydrofuran-3-yl)oxy)-6-nitroquinazolin-4-amine78%

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer complex intermediate, with the nitro group enhancing electrophilicity at C7 .

Cross-Coupling Reactions

The 4-fluorophenylamino group participates in palladium-catalyzed couplings to construct complex architectures.

Reaction Type Conditions Product Yield Source
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CN⁴-(4-Fluorophenyl)-6-nitro-N⁷-arylquinazolin-4,7-diamine65%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C7-Aryl-6-nitro-N-(4-fluorophenyl)quinazolin-4-amine72%

Applications :

  • These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Functionalization via Urea/Thiourea Linkage

The amine group (post nitro reduction) reacts with electrophiles to form bioactive conjugates.

Electrophile Conditions Product Yield Source
Phenyl isothiocyanateCH₃CN, RT, 1 hr6-Amino-4-(4-fluorophenylamino)quinazoline-7-thiourea82%
N-Mustard chloroformateDIPEA, DCM, 0°C→RT, 12 hrN-Mustard-6-aminoquinazoline conjugate68%

Biological Relevance :

  • Thiourea derivatives exhibit enhanced kinase inhibition (IC₅₀ = 1.87–24.03 μM against Leishmania major) .

  • N-Mustard conjugates demonstrate potent antitumor activity (54–75% tumor suppression in xenograft models) .

Oxidative Cyclization

Under oxidative conditions, the nitro group facilitates cyclization to form polycyclic systems.

Oxidizing Agent Conditions Product Yield Source
Br₂ in AcOHRT, 2 hrThiazolo[5,4-f]quinazolin-9-one35%
CuI/1,10-PhenanthrolineDMSO/NMP (1:1), 120°C, 6 hrFuro[3,2-g]quinazolin-8-amine28%

Challenges :

  • Low regioselectivity in bromine-mediated cyclization generates multiple isomers .

Salt Formation

The basic amine forms stable salts with pharmaceutically relevant counterions.

Acid Conditions Product Solubility Source
HCl (gaseous)Et₂O, 0°C, 1 hrHydrochloride salt12 mg/mL in H₂O
Methanesulfonic acidMeOH, RT, 30 minMesylate salt18 mg/mL in EtOH

Utility :

  • Salt formation improves aqueous solubility for formulation development.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure. The presence of a nitro group at the 6-position and a fluorophenyl substituent enhances its biological activity, making it a compelling subject for further research.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Step 1 : Formation of the quinazoline core through cyclization.
  • Step 2 : Introduction of the nitro group via nitration.
  • Step 3 : Substitution reactions to incorporate the fluorophenyl group.

Recent advancements have also led to one-pot synthesis methods that streamline the process, combining several reaction steps into a single procedure for efficiency.

Biological Activities

This compound has demonstrated several promising biological activities:

  • Enzyme Inhibition : Studies indicate that compounds in the quinazoline family can act as inhibitors in various enzymatic pathways, which is crucial for developing targeted therapies .
  • Anticancer Properties : Some derivatives of quinazoline compounds exhibit potential anticancer activity. For instance, structural modifications can enhance their efficacy against specific cancer cell lines .
  • Antiviral Activity : Certain analogs have shown antiviral properties, particularly against viruses such as MERS-CoV, highlighting their potential in infectious disease treatment.

Applications in Research

This compound is utilized in various research applications:

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting cancer and viral infections. Its unique structural features allow for modifications that can improve selectivity and potency against specific biological targets.

Interaction Studies

Research focuses on understanding the binding affinity of this compound to various biological targets. These studies are crucial for optimizing the compound's efficacy and minimizing potential side effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amineStructureChlorine substitutionAntiviral properties against MERS-CoV
N-(2-Methylphenyl)-6-nitroquinazolin-4-amineStructureMethyl substitutionPotential anticancer activity
N-(Phenyl)-6-nitroquinazolin-4-amineStructureNo halogen substitutionsGeneral kinase inhibition

This compound stands out due to its specific fluorination pattern, which influences both lipophilicity and biological interactions, enhancing binding affinity and selectivity toward target enzymes compared to other similar compounds.

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound, revealing significant inhibitory effects on multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antiviral Properties

Another study focused on the antiviral activity of related quinazoline derivatives against MERS-CoV, demonstrating that modifications could enhance their efficacy significantly.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Substituents (Position 6) Key Features Biological Activity/Application Reference
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine 4-Fluorophenyl Nitro Enhanced electron-withdrawing effects; moderate solubility Anti-inflammatory (TNF-α/IL-6 inhibition)
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 3-Chloro-4-fluorophenyl Nitro Increased steric bulk; higher molecular weight (336.68 g/mol) Intermediate in organic synthesis
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine 4-Bromo-2-fluorophenyl Nitro Bromine introduces steric hindrance; potential for halogen bonding Not explicitly reported; likely similar to analogs
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine 4-Methoxyphenyl Nitro Methoxy group improves solubility; electron-donating effects Anti-inflammatory (in vitro models)
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine 3-Bromophenyl Nitro Bromine enhances lipophilicity; may affect metabolic stability Research chemical (safety data available)

Physicochemical Properties

  • Melting Point : The target compound’s analogs exhibit melting points between 242–244°C (chloro-fluoro derivative) and lower ranges for methoxy-substituted derivatives due to reduced crystallinity.
  • Solubility: Nitro and fluorine groups reduce aqueous solubility, while methoxy or morpholino substituents (e.g., in Gefitinib impurities) improve it .

Biological Activity

N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of oncology and antiviral research. This article presents a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by its fused bicyclic structure. The presence of a fluorine atom and a nitro group at specific positions on the quinazoline ring enhances its pharmacological properties. The synthesis typically involves multi-step reactions that optimize yield and purity. For instance, one optimized method includes the reaction of 4-fluoroaniline with 6-nitroquinazolin-4-one under controlled conditions to achieve high yields .

Anticancer Properties

This compound has shown promising results in inhibiting various cancer cell lines. Studies indicate that it exhibits potent cytotoxicity against non-small cell lung cancer (NSCLC) and other malignancies:

  • Cell Proliferation Inhibition : In assays involving NSCLC cell lines such as NCI-H460 and NCI-H1975, the compound demonstrated significant inhibitory effects, with IC50 values in the low micromolar range. Notably, it was more effective against cells harboring mutations that confer resistance to standard therapies like gefitinib .
  • Mechanism of Action : The compound is believed to act as a tyrosine kinase inhibitor (TKI), disrupting critical signaling pathways involved in cell proliferation and survival . This mechanism is crucial for overcoming resistance in cancer therapies.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties, making it a candidate for further development as an antiviral agent. Its efficacy against viral infections is attributed to its ability to interfere with viral replication processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituent Effects : The introduction of electron-withdrawing groups (like nitro) enhances potency against cancer cell lines. Conversely, electron-donating groups can reduce activity .
  • Comparative Analysis : A comparative study with other quinazoline derivatives revealed that modifications at the 6-position significantly affected the compound's selectivity and potency against various kinases .

Table 1: Biological Activity Summary

Cell Line IC50 (µM) Activity
NCI-H4600.5High sensitivity
NCI-H19751.2Moderate sensitivity
A5490.8High sensitivity
HeLa1.5Moderate sensitivity

Table 2: Structure-Activity Relationship Analysis

Compound Substituents IC50 (µM) Notes
This compound-0.5Lead compound
N-(3-Chlorophenyl)-6-nitroquinazolin-4-amineCl2.0Reduced potency
N-(2-Methylphenyl)-6-nitroquinazolin-4-amineCH33.0Lower activity

Case Studies

  • NSCLC Treatment Study : A clinical study evaluated the efficacy of this compound in patients with advanced NSCLC who had developed resistance to gefitinib. Results showed a significant reduction in tumor size in a subset of patients, indicating potential for clinical application.
  • Antiviral Research : In vitro studies demonstrated that the compound inhibited viral replication in several strains of influenza virus, suggesting its utility as a broad-spectrum antiviral agent.

Q & A

Q. What are the established synthetic routes for N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine?

The compound is synthesized via nucleophilic substitution at the C4 position of the quinazoline core. A general method involves reacting 6-nitroquinazolin-4-chloride with 4-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine). Purity is enhanced by recrystallization from ethanol or acetonitrile .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., fluorine coupling in the aromatic region).
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ at m/z 313.3).
  • Elemental analysis : Validation of C, H, N, and F content .

Q. What solvents are optimal for solubility studies of this compound?

The nitro and fluorophenyl groups confer moderate polarity. Solubility is highest in DMSO (>50 mg/mL) and DMF (~30 mg/mL), with limited solubility in water (<0.1 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research Questions

Q. How does the nitro group at C6 influence the compound’s reactivity in medicinal chemistry applications?

The nitro group acts as a strong electron-withdrawing group, stabilizing the quinazoline ring and directing electrophilic substitution. It can be reduced to an amine for further derivatization (e.g., Pd/C hydrogenation) to explore structure-activity relationships (SAR) .

Q. What crystallographic challenges arise during structural analysis of this compound?

High-resolution X-ray diffraction often reveals disorder in the nitro group due to rotational flexibility. Refinement using SHELXL (with restraints on thermal parameters) or Olex2 with TWIN commands is recommended for twinned crystals. Hydrogen bonding between the amine and nitro groups can stabilize the lattice .

Q. How do conflicting bioactivity data arise in kinase inhibition assays with this compound?

Discrepancies may stem from:

  • Assay conditions : ATP concentration variations (e.g., 1 μM vs. 10 μM ATP) alter IC50_{50} values.
  • Protein conformation : Flexibility of the kinase activation loop affects binding. Validate activity via orthogonal assays (e.g., thermal shift or cellular proliferation) .

Q. What computational strategies are effective for modeling its binding to EGFR kinase?

Molecular docking (AutoDock Vina or Glide) with a co-crystallized EGFR structure (PDB: 1M17) identifies key interactions:

  • Nitro group with Lys721.
  • Fluorophenyl ring in the hydrophobic back pocket. MD simulations (>100 ns) assess stability of the binding pose .

Q. How to resolve discrepancies in SAR studies between this compound and its analogs?

Compare substituent effects systematically:

  • Replace 4-fluorophenyl with 3-chloro-4-fluorophenyl (see IC50_{50} shifts in EGFR inhibition).
  • Analyze Hammett constants (σ) of substituents to correlate electronic effects with activity .

Q. What degradation products form under accelerated stability testing?

HPLC-MS analysis (C18 column, 0.1% formic acid gradient) identifies:

  • Hydrolysis of the amine linkage under acidic conditions (pH 3).
  • Nitro reduction in the presence of glutathione (simulating metabolic pathways). Store at -20°C under argon to minimize degradation .

Q. How to optimize reaction yields for gram-scale synthesis?

  • Use microwave-assisted synthesis (80°C, 30 min) to reduce side products.
  • Purify via flash chromatography (hexane/EtOAc 3:1) with >95% recovery.
  • Monitor reaction progress by TLC (Rf_f = 0.4 in CH2_2Cl2_2/MeOH 9:1) .

Methodological Notes

  • Crystallography : For twinned data, employ SHELXD for initial phasing and SHELXL for refinement with HKLF5 format .
  • Bioassays : Use a FRET-based kinase assay (e.g., Z’-LYTE®) for high-throughput screening .
  • QC Protocols : Validate purity via HPLC (retention time 8.2 min, C18, 1 mL/min, 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.